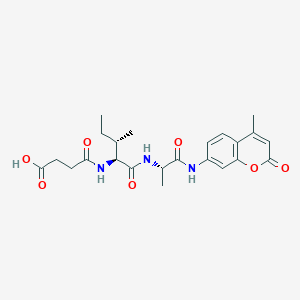
4-((2S,3S)-3-methyl-1-((S)-1-(4-methyl-2-oxo-2H-chromen-7-ylamino)-1-oxopropan-2-ylamino)-1-oxopentan-2-ylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is a chemical compound with the empirical formula C23H29N3O7 and a molecular weight of 459.49 g/mol . It is primarily used as a protease substrate in biochemical research . This compound is known for its role in studying enzyme kinetics and protease activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin involves the coupling of N-Succinyl-Ile-Ala with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive coumarin moiety.
Industrial Production Methods
While specific industrial production methods for N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin primarily undergoes hydrolysis reactions when exposed to proteases . The hydrolysis of the amide bond releases 7-amido-4-methylcoumarin, which can be detected fluorometrically.
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of specific proteases, such as trypsin or chymotrypsin, under physiological conditions (pH 7.4, 37°C) . The reaction is monitored by measuring the increase in fluorescence intensity of the released 7-amido-4-methylcoumarin.
Major Products
The major product formed from the hydrolysis of N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is 7-amido-4-methylcoumarin . This product is highly fluorescent and serves as a marker for protease activity.
Wissenschaftliche Forschungsanwendungen
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is widely used in scientific research for various applications:
Biochemistry: It is used as a substrate to study the activity of proteases and to determine enzyme kinetics.
Molecular Biology: The compound is employed in assays to measure protease activity in cell lysates and tissue extracts.
Medicine: It is used in diagnostic assays to detect protease activity in clinical samples.
Wirkmechanismus
The mechanism of action of N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin involves its hydrolysis by proteases. The protease cleaves the amide bond between the N-Succinyl-Ile-Ala moiety and the 7-amido-4-methylcoumarin, releasing the fluorescent 7-amido-4-methylcoumarin . This fluorescence can be quantitatively measured to determine the protease activity.
Vergleich Mit ähnlichen Verbindungen
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin can be compared with other similar compounds used as protease substrates:
N-Succinyl-Ala-Ala-Phe-7-Amido-4-Methylcoumarin: This compound is used to study different proteases and has a similar mechanism of action.
N-Succinyl-Ala-Phe-Lys 7-Amido-4-Methylcoumarin: Another protease substrate with a different peptide sequence, used for specific protease assays.
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: This compound is used as a substrate for elastase and has a different detection method based on absorbance.
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is unique due to its specific peptide sequence and its use in fluorescence-based assays, making it a valuable tool in protease research.
Eigenschaften
Molekularformel |
C23H29N3O7 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
4-[[(2S,3S)-3-methyl-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H29N3O7/c1-5-12(2)21(26-18(27)8-9-19(28)29)23(32)24-14(4)22(31)25-15-6-7-16-13(3)10-20(30)33-17(16)11-15/h6-7,10-12,14,21H,5,8-9H2,1-4H3,(H,24,32)(H,25,31)(H,26,27)(H,28,29)/t12-,14-,21-/m0/s1 |
InChI-Schlüssel |
JHJBNOSZSJDELK-VUCVNMQBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


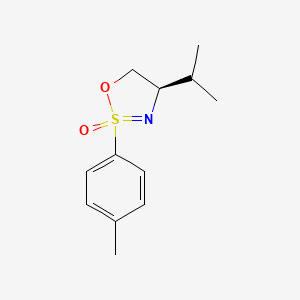
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)

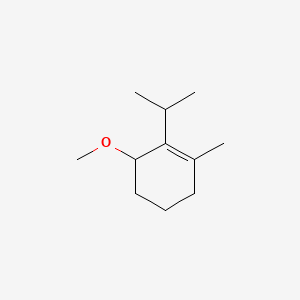
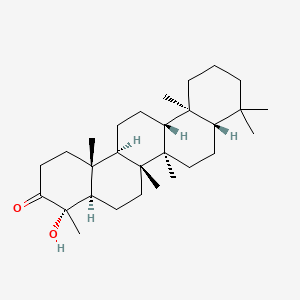
![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
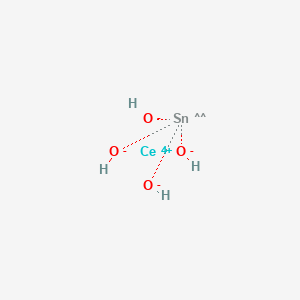
![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
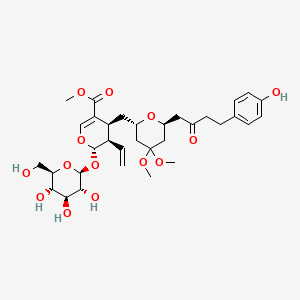

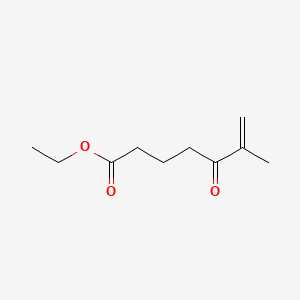
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
